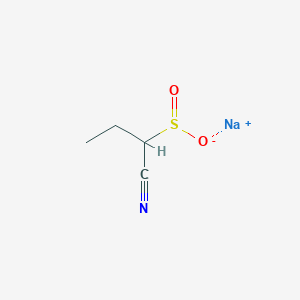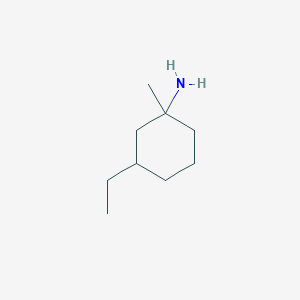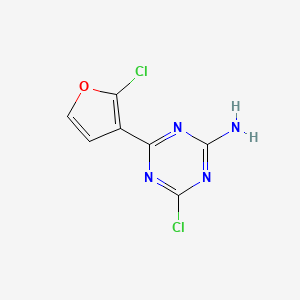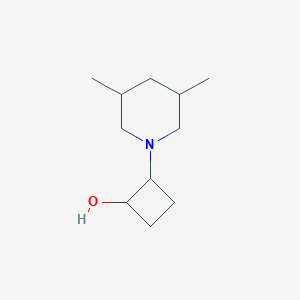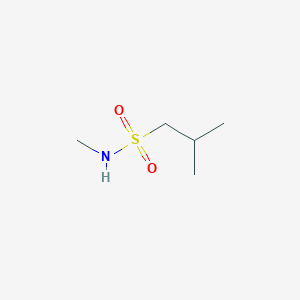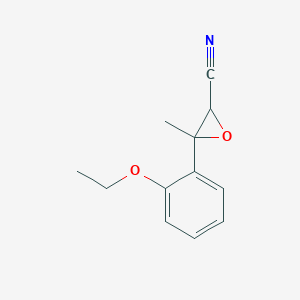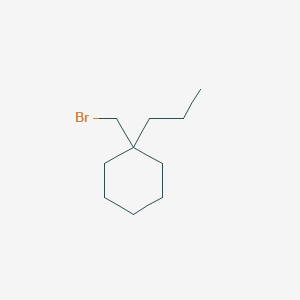
1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride involves several steps. One common method includes the reaction of 4-aminopyridine with 1,3-dibromobenzene under specific conditions to form the desired product . Industrial production methods often involve the use of advanced techniques and equipment to ensure high purity and yield .
Análisis De Reacciones Químicas
1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand the biochemical pathways and potential drug targets.
Industry: It serves as an intermediate in the production of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride can be compared with other similar compounds such as:
N1-(pyridin-4-yl)benzene-1,3-diamine: This compound has a similar structure but lacks the dihydrochloride component.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound has additional pyridinyl groups, making it more complex and potentially more reactive.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride component, which can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C11H13Cl2N3 |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H11N3.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-8H,12H2,(H,13,14);2*1H |
Clave InChI |
BYPMOQZKCFQHCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=CC=NC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


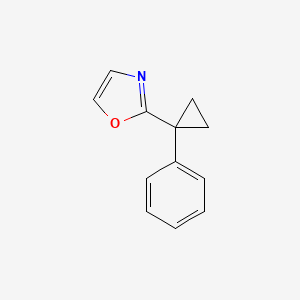
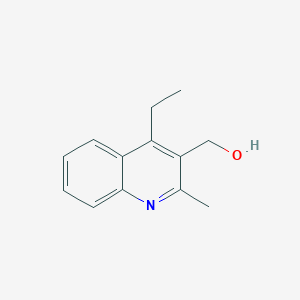
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)

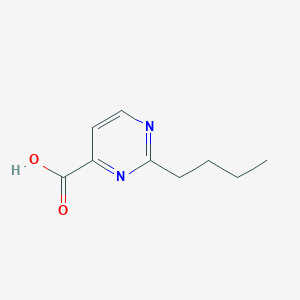
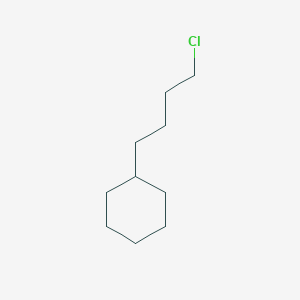
![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
